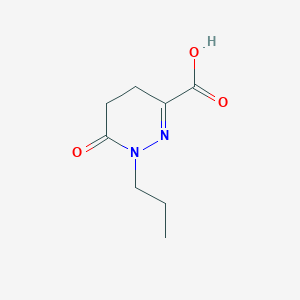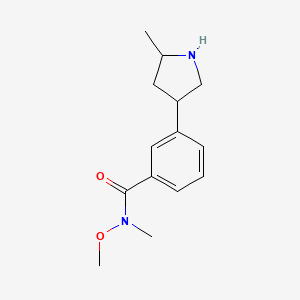
1-Methyl-2-(3,3,3-trifluoro-1-propynyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-METHYL-2-(TRIFLUOROPROP-1-YN-1-YL)BENZENE, also known by its CAS number 1378520-32-1, is an organic compound with the molecular formula C10H7F3. This compound is characterized by the presence of a trifluoropropynyl group attached to a methylbenzene ring. It is primarily used in research settings and has various applications in chemistry and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-2-(TRIFLUOROPROP-1-YN-1-YL)BENZENE typically involves the reaction of a methylbenzene derivative with a trifluoropropynylating agent. Common reagents used in this synthesis include trifluoropropynyl halides and catalysts such as palladium or copper complexes. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-METHYL-2-(TRIFLUOROPROP-1-YN-1-YL)BENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the trifluoropropynyl group to a double or single bond.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the trifluoropropynyl group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed
Major Products Formed:
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoropropenes or trifluoropropanes.
Substitution: Formation of halogenated or aminated derivatives
Applications De Recherche Scientifique
1-METHYL-2-(TRIFLUOROPROP-1-YL)BENZENE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-METHYL-2-(TRIFLUOROPROP-1-YL)BENZENE involves its interaction with molecular targets through its trifluoropropynyl group. This group can participate in various chemical reactions, such as nucleophilic addition and electrophilic substitution, which can modify the activity of target molecules. The compound’s effects are mediated through pathways involving these chemical interactions .
Comparaison Avec Des Composés Similaires
- 1-METHYL-4-(TRIFLUOROPROP-1-YL)BENZENE
- 1-METHOXY-4-(TRIFLUOROPROP-1-YL)BENZENE
- 1-METHYL-2-(TRIFLUOROPROP-1-EN-1-YL)BENZENE
Uniqueness: 1-METHYL-2-(TRIFLUOROPROP-1-YL)BENZENE is unique due to its specific trifluoropropynyl group attached to the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H7F3 |
|---|---|
Poids moléculaire |
184.16 g/mol |
Nom IUPAC |
1-methyl-2-(3,3,3-trifluoroprop-1-ynyl)benzene |
InChI |
InChI=1S/C10H7F3/c1-8-4-2-3-5-9(8)6-7-10(11,12)13/h2-5H,1H3 |
Clé InChI |
MQELTMAEBKFZSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C#CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13158177.png)






![Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13158232.png)
![2-[2-(Dimethylamino)ethyl]-2H-indazol-6-amine](/img/structure/B13158235.png)

![2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride](/img/structure/B13158240.png)

![3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid](/img/structure/B13158259.png)

